molecular formula C14H15BrN2O2S B6643221 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide

4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide

Cat. No. B6643221
M. Wt: 355.25 g/mol
InChI Key: VPDBHHVKRMNJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In

Mechanism of Action

4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is a selective inhibitor of the histone demethylase JMJD3. It works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of genes involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation. However, it is important to note that the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can vary depending on the cell type, disease model, and experimental conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is its high selectivity for JMJD3. This makes it a valuable tool for studying the role of JMJD3 in various biological processes. Additionally, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in lab experiments. For example, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experimental systems. Additionally, the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be influenced by the experimental conditions, such as the cell type and culture conditions.

Future Directions

There are many potential future directions for research on 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide. One area of interest is the development of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of novel targets of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide and the elucidation of the downstream signaling pathways involved in its biological effects. Additionally, there is a need for more in vivo studies to validate the therapeutic potential of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in various disease models. Finally, the development of more specific and potent inhibitors of JMJD3 could lead to new therapeutic targets for cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves a multi-step process. The starting material is 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, which is commercially available or can be synthesized from 4-bromoaniline and 2-pyridin-3-ylpropan-2-amine. The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves the reaction of the starting material with a series of reagents, including butyllithium, copper(II) sulfate, and sodium borohydride. The final product is obtained after purification using chromatography.

Scientific Research Applications

4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-14(2,11-4-3-9-16-10-11)17-20(18,19)13-7-5-12(15)6-8-13/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDBHHVKRMNJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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